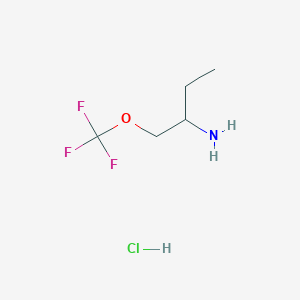
1-(Trifluoromethoxy)butan-2-amine hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Trifluoromethoxy)butan-2-amine hydrochloride is a compound with the CAS Number: 2055390-07-1 . It has a molecular weight of 193.6 and is a white, crystalline powder. It belongs to the class of organic compounds known as secondary amines.
Molecular Structure Analysis
The InChI code for 1-(Trifluoromethoxy)butan-2-amine hydrochloride is 1S/C5H10F3NO.ClH/c1-2-4(9)3-10-5(6,7)8;/h4H,2-3,9H2,1H3;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
1-(Trifluoromethoxy)butan-2-amine hcl is a powder . It is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Chemodosimetric Sensors
The trifluoroacetyl acetonate naphthalimide derivative, a related compound to 1-(Trifluoromethoxy)butan-2-amine hcl, demonstrates its application in chemodosimetry. It selectively reacts with hydrazine, leading to OFF–ON fluorescence and color changes, making it a promising candidate for environmental and biological sensing applications (Lee et al., 2013).
Kinetics and Mechanism Studies
The HCl-catalyzed deprotection of Boc-protected amine, closely related to the chemical structure of interest, has been studied to understand the kinetics and mechanisms involved in reactions of similar compounds (Ashworth et al., 2010).
Corrosion Inhibition
Studies on N-Butyl amine grafted onto epoxy resin suggest that derivatives of butan-2-amines, like 1-(Trifluoromethoxy)butan-2-amine hcl, may have potential applications in corrosion inhibition, particularly for metals like aluminum in acidic environments (Oki et al., 2013).
Optical Detection of Amines
Methyl 3-trifluoroacetyl-131-deoxo-pyropheophorbide-a and its derivatives, which bear similarity to 1-(Trifluoromethoxy)butan-2-amine hcl, show potential in the optical detection of amines. These compounds undergo color and absorption changes upon reacting with amines, suggesting their use in chemical sensing (Tamiaki et al., 2013).
Weak Hydrogen Bond Studies
Research involving the complex of quinuclidine with trifluoromethane, which includes structures similar to 1-(Trifluoromethoxy)butan-2-amine hcl, contributes to the understanding of weak hydrogen bonds, potentially influencing the development of novel molecular recognition systems (Gou et al., 2014).
Polymer Chemistry
In polymer chemistry, the use of amines similar to 1-(Trifluoromethoxy)butan-2-amine hcl has been explored in the single electron transfer living radical polymerization (SET-LRP), indicating potential applications in the efficient synthesis of polymers (Moreno et al., 2017).
Synthesis of Chiral Amines
Research into the synthesis of chiral amines, such as butan-2-amine, highlights the potential utility of similar compounds like 1-(Trifluoromethoxy)butan-2-amine hcl in pharmaceutical applications, particularly in the production of optically active small molecules (Ducrot et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(trifluoromethoxy)butan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3NO.ClH/c1-2-4(9)3-10-5(6,7)8;/h4H,2-3,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOODZLEUWPYDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Trifluoromethoxy)butan-2-amine hcl | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B2439008.png)
![3-[1-(4-fluorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole](/img/structure/B2439011.png)

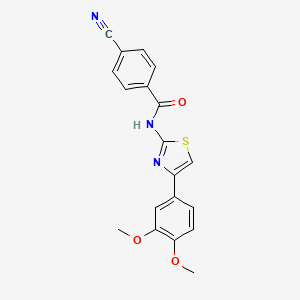
![3-(4-chlorophenyl)-2-methyl-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2439015.png)

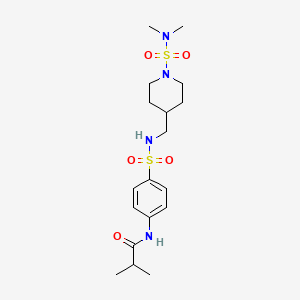
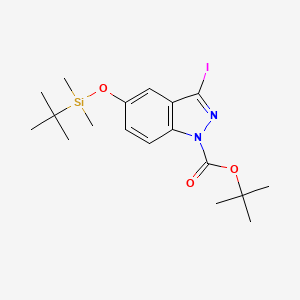
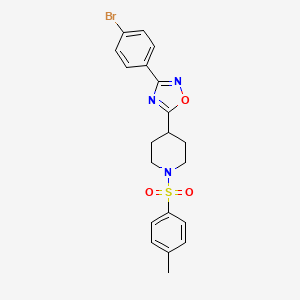
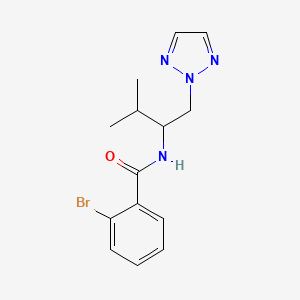
![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2439026.png)
![4,4-Difluoro-1-[(3-fluorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2439027.png)
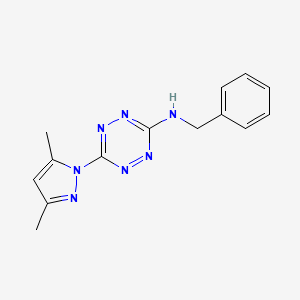
![Methyl 2-[(2-cyano-3-fluorophenyl)sulfanyl]acetate](/img/structure/B2439031.png)